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Cat. No.: B1680939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
SDZ281-977, also known as SDZ-LAP 977, is a synthetic derivative of Lavendustin A. Initially

investigated as a potential Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor,

subsequent research has revealed its primary mechanism of action as a potent antimitotic

agent. Contrary to its structural origins, SDZ281-977 does not inhibit EGFR tyrosine kinase in

cell-free assays. Instead, it exerts its potent antiproliferative effects by disrupting microtubule

dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest in the

G2/M phase and subsequent apoptosis. This technical guide provides a comprehensive

overview of SDZ281-977, including its suppliers, purchasing information, mechanism of action,

quantitative data on its biological activity, and detailed experimental protocols.

Sourcing and Procurement of SDZ281-977
SDZ281-977 is available from several commercial suppliers for research purposes. It is crucial

to source this compound from reputable vendors to ensure purity and consistency for

experimental studies.

Table 1: Prominent Suppliers of SDZ281-977
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Supplier
Product Number
(Example)

Purity
Available
Quantities

MedChemExpress HY-101756 >98% (HPLC)
1 mg, 5 mg, 10 mg, 25

mg, 50 mg

AOBIOUS aob16866 >98% (HPLC)
5 mg, 10 mg, 50 mg,

100 mg

Amsbio AMS.T16866 Not specified 5 mg

TargetMol T16866 Not specified
1 mg, 5 mg, 10 mg, 50

mg, 100 mg

Shanghai Macklin

Biochemical Co., Ltd.
S829775 Not specified 1 mg, 5 mg

Note: Product numbers, available quantities, and purity specifications are subject to change.

Please refer to the respective supplier's website for the most current information.

Purchasing Considerations:

CAS Number: The Chemical Abstracts Service (CAS) registry number for SDZ281-977 is

150779-71-8.

Synonyms: This compound is also commonly referred to as SDZ-LAP 977.

Purity: For in vitro and in vivo studies, it is imperative to use a high-purity grade of SDZ281-
977, typically >98% as determined by High-Performance Liquid Chromatography (HPLC).

Solubility: SDZ281-977 is soluble in DMSO.[1] For in vivo studies, specific solvent

formulations are required.[2]

Storage: The compound should be stored at -20°C for long-term stability.

Mechanism of Action: An Antimitotic Agent
While initially synthesized as a derivative of the EGFR inhibitor Lavendustin A, the primary

antiproliferative mechanism of SDZ281-977 is not through the inhibition of EGFR tyrosine
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kinase.[3] Instead, it functions as a potent antimitotic agent by disrupting the formation and

function of microtubules.[4][5]

The proposed mechanism involves the binding of SDZ281-977 to tubulin, the protein subunit of

microtubules, at or near the colchicine-binding site.[5][6] This interaction inhibits the

polymerization of tubulin into microtubules. Microtubules are essential components of the

mitotic spindle, which is responsible for the segregation of chromosomes during cell division.

By inhibiting tubulin polymerization, SDZ281-977 disrupts the formation of a functional mitotic

spindle, leading to an arrest of the cell cycle at the G2/M phase.[4][7] Prolonged arrest at this

checkpoint ultimately triggers apoptosis, or programmed cell death.
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Figure 1: Proposed Signaling Pathway for SDZ281-977-Induced Mitotic Arrest.

Quantitative Biological Data
SDZ281-977 has demonstrated potent antiproliferative activity against a range of human

cancer cell lines in vitro and antitumor efficacy in vivo.

Table 2: In Vitro Antiproliferative Activity of SDZ281-977
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Cell Line Cancer Type IC50 (µM) Reference

A431 Vulvar Carcinoma 0.21 [2]

MIA PaCa-2 Pancreatic Tumor 0.29 [2]

MDA-MB-231 Breast Carcinoma 0.43 [2]

HaCaT Human Keratinocytes 0.047 [2]

Table 3: In Vivo Antitumor Efficacy of SDZ281-977 in Nude Mice Bearing A431 Tumors

Administration
Route

Dosage
Treatment
Duration

Tumor Growth
Inhibition

Reference

Intravenous (i.v.) 1-10 mg/kg 4 weeks Dose-dependent [2]

Oral (p.o.) 30 mg/kg 3 weeks 54% [2]

Experimental Protocols
The following are detailed methodologies for key experiments involving SDZ281-977.

In Vitro Cell Proliferation Assay (Sulforhodamine B
Assay)
This protocol is adapted for adherent cell lines to determine the IC50 of SDZ281-977.
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Figure 2: Workflow for the Sulforhodamine B (SRB) Cell Proliferation Assay.
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Methodology:

Cell Seeding: Plate adherent cells in 96-well plates at a density of 1,000-5,000 cells per well

in a final volume of 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified

5% CO2 atmosphere.

Drug Treatment: Prepare a serial dilution of SDZ281-977 in culture medium. Add 100 µL of

the drug solutions to the respective wells, resulting in a final volume of 200 µL. Include

vehicle control wells (e.g., DMSO).

Incubation: Incubate the plates for 72 hours under the same conditions.

Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final

concentration 10% TCA) and incubate for 1 hour at 4°C.

Washing: Wash the plates five times with deionized water and allow them to air dry

completely.

Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to

each well and incubate at room temperature for 30 minutes.

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound

dye. Allow the plates to air dry.

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize

the protein-bound dye.

Measurement: Measure the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control

and determine the IC50 value using non-linear regression analysis.

In Vivo Antitumor Study in Nude Mice
This protocol outlines the general procedure for assessing the antitumor activity of SDZ281-
977 in a xenograft mouse model.

Methodology:
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Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.

Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A431 human vulvar carcinoma cells

in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each

mouse.

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150

mm³). Randomize mice into treatment and control groups.

Drug Preparation and Administration:

Intravenous (i.v.): Dissolve SDZ281-977 in a suitable vehicle such as a mixture of

PEG300, Tween 80, citric acid, and ethanol, further diluted with saline.[2] Administer the

drug via tail vein injection at the desired dosages (e.g., 1, 3, 10 mg/kg) 3-4 times per

week.

Oral (p.o.): Formulate SDZ281-977 in an appropriate oral gavage vehicle.[2] Administer

the drug daily at the desired dosage (e.g., 30 mg/kg).

Control Group: Administer the vehicle alone to the control group following the same schedule

and route as the treatment groups.

Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can

be calculated using the formula: (Length x Width²) / 2.

Endpoint: Continue the experiment for the specified duration (e.g., 3-4 weeks) or until tumors

in the control group reach a predetermined size. Euthanize the mice and excise the tumors

for further analysis.

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group

compared to the control group.

Conclusion
SDZ281-977 is a valuable research tool for studying the mechanisms of mitosis and for the

development of novel antimitotic cancer therapies. Its well-defined mechanism of action,

centered on the inhibition of tubulin polymerization, and its demonstrated in vitro and in vivo
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efficacy make it a compound of significant interest to the cancer research community. This

guide provides the foundational technical information required for researchers to effectively

source, handle, and utilize SDZ281-977 in their experimental workflows. It is crucial for

investigators to consult the primary literature and supplier datasheets for the most detailed and

up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1680939?utm_src=pdf-body
https://www.benchchem.com/product/b1680939?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/pdf/10.1021/jm020292%2B
https://pubs.acs.org/doi/abs/10.1021/jm0202270
https://pubs.acs.org/doi/abs/10.1021/jm020292%2B
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170804/
https://pubmed.ncbi.nlm.nih.gov/18678497/
https://pubmed.ncbi.nlm.nih.gov/18678497/
https://www.researchgate.net/profile/Anthony-Winiski
https://pmc.ncbi.nlm.nih.gov/articles/PMC4567328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4567328/
https://www.benchchem.com/product/b1680939#sdz281-977-supplier-and-purchasing
https://www.benchchem.com/product/b1680939#sdz281-977-supplier-and-purchasing
https://www.benchchem.com/product/b1680939#sdz281-977-supplier-and-purchasing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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